molecular formula C18H18N4O3 B2529327 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-97-0

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2529327
CAS No.: 862809-97-0
M. Wt: 338.367
InChI Key: VBDJGXCQTDWQEX-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Pyridine Derivative: The oxadiazole ring is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzamide is reacted with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.

    Substitution: The compound can undergo substitution reactions, especially at the benzamide moiety, where the butoxy group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes and receptors involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(pyridin-4-ylmethyl)benzamide
  • 4-butoxy-N-[1-(4-pyridinyl)ethyl]benzamide
  • 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Synthesis

The synthesis typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
  • Coupling with Pyridine Derivative : Using coupling agents like EDCI or DCC.
  • Introduction of the Butoxy Group : Etherification with butyl bromide in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their catalytic functions.
  • Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, affecting various cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • A study found that related benzamides showed good larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its potential therapeutic effects in treating inflammatory diseases and cancer. Preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth .
Research on Benzamides (2020)Reported that certain oxadiazole-substituted benzamides exhibited high larvicidal activity and fungicidal properties against various pathogens .
PMC Study on Zebrafish (2021)Investigated toxicity and biological activity in vivo, showing promising results for further development .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its oxadiazole ring structure which enhances its stability and bioactivity compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
4-butoxy-N-(pyridin-2-ylmethyl)benzamideLacks oxadiazole ringLower bioactivity
4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamideDifferent heterocyclesModerate activity
4-butoxy-N-[1-(4-pyridinyl)ethyl]benzamideSimple substitutionLimited applications

Properties

IUPAC Name

4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDJGXCQTDWQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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